molecular formula C9H15NO B11918694 (S)-Spiro[2.5]octane-1-carboxamide

(S)-Spiro[2.5]octane-1-carboxamide

Cat. No.: B11918694
M. Wt: 153.22 g/mol
InChI Key: HDQONKBOIFNIBM-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Spiro[2.5]octane-1-carboxamide is a chiral spirocyclic compound characterized by a bicyclic structure where a cyclohexane ring is fused to a cyclopropane moiety via a single spiro carbon atom. The carboxamide functional group at position 1 and the stereochemical (S)-configuration contribute to its unique physicochemical and biological properties. Its CAS registry number (680618-97-7) and commercial availability from specialized suppliers underscore its relevance in research .

Properties

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

(2S)-spiro[2.5]octane-2-carboxamide

InChI

InChI=1S/C9H15NO/c10-8(11)7-6-9(7)4-2-1-3-5-9/h7H,1-6H2,(H2,10,11)/t7-/m1/s1

InChI Key

HDQONKBOIFNIBM-SSDOTTSWSA-N

Isomeric SMILES

C1CCC2(CC1)C[C@@H]2C(=O)N

Canonical SMILES

C1CCC2(CC1)CC2C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-Spiro[2.5]octane-1-carboxamide typically involves the amidation of a spirocyclic carboxylic acid with an amine. One common method is the catalytic amidation of the carboxylic acid using a coupling reagent such as carbodiimide or an activating agent like acyl chloride. The reaction is usually carried out under mild conditions to preserve the integrity of the spirocyclic structure .

Industrial Production Methods: Industrial production of (S)-Spiro[2.5]octane-1-carboxamide may involve large-scale amidation processes using automated reactors. These processes are optimized for high yield and purity, often employing continuous flow techniques to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: (S)-Spiro[2.5]octane-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

(S)-Spiro[2.5]octane-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-Spiro[2.5]octane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target. This can lead to various biological effects, depending on the nature of the target and the context of the interaction .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following section compares (S)-Spiro[2.5]octane-1-carboxamide with analogs in terms of structure , synthetic accessibility , and functional group modifications .

Spiro[2.5]octane Derivatives with Heteroatoms
Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Features
(S)-Spiro[2.5]octane-1-carboxamide Carboxamide at C1, (S)-configuration C₁₁H₁₈N₂O₂ 210.28 Chiral spiro scaffold; used in enantioselective drug design .
6-Oxaspiro[2.5]octane-1-carboxamide Oxygen atom in the cyclopropane ring C₁₀H₁₅NO₂ 183.23 Enhanced polarity; potential for improved aqueous solubility .
6-Azaspiro[2.5]octane-1-carboxamide Nitrogen atom in the cyclopropane ring C₁₀H₁₆N₂O 180.25 Basic nitrogen enables salt formation; may influence pharmacokinetics .

Key Findings :

  • The introduction of heteroatoms (O, N) alters electronic properties and solubility. For example, the 6-oxa analog (C₁₀H₁₅NO₂) is more polar than the parent compound, while the 6-aza derivative (C₁₀H₁₆N₂O) introduces basicity .
  • Heteroatom-containing spirocycles are often synthesized via ring-opening or cycloaddition reactions, as seen in patents for Spiro[2.5]octane-5,7-dione intermediates .
Substituent Variations on the Carboxamide Group
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
N-(2-Amino-2-oxoethyl)-spiro[2.5]octane-1-carboxamide Amino-oxoethyl side chain C₁₁H₁₈N₂O₂ 210.28 Potential for hydrogen bonding; explored in peptide mimetics .
N-Cyclopropyl-N-methyl-6-azaspiro[2.5]octane-1-carboxamide Cyclopropyl and methyl groups C₁₂H₂₀N₂O 208.30 Increased lipophilicity; may improve blood-brain barrier penetration .
6-(Methylamino)spiro[2.5]octane-1-carboxylic acid Methylamino group at C6 C₁₀H₁₇NO₂ 183.25 Zwitterionic properties; suitable for prodrug strategies .

Key Findings :

  • Substituents like cyclopropyl or methyl groups enhance lipophilicity, as seen in N-cyclopropyl-N-methyl derivatives (C₁₂H₂₀N₂O), which may improve metabolic stability .
  • The amino-oxoethyl side chain in N-(2-amino-2-oxoethyl)- analogs (C₁₁H₁₈N₂O₂) introduces hydrogen-bonding capacity, critical for target engagement in enzyme inhibitors .
Enantiomeric Comparisons
Compound Name Configuration CAS Number Key Features
(S)-Spiro[2.5]octane-1-carboxamide S 680618-97-7 Preferred in chiral drug candidates for stereoselective interactions .
(R)-Spiro[2.5]octane-1-carboxamide R 680618-96-6 Often exhibits divergent biological activity; used in comparative studies .

Key Findings :

  • Enantiomers like (S) and (R) configurations can exhibit markedly different pharmacological profiles. For instance, the (S)-enantiomer may show higher affinity for certain receptors due to spatial compatibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.